5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-7-4-8-6-10-2-1-3-12(8)11-7/h4,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQICKJMTEQUZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 1-(Oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates
The foundational step involves regioselective alkylation of 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates with 2-(chloromethyl)oxirane under basic conditions. Sodium hydride in dimethylformamide (DMF) at 40°C facilitates N-alkylation, yielding ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates as key intermediates. These intermediates retain reactive epoxide moieties for subsequent amine-mediated transformations.
Amine-Induced Oxirane Ring-Opening and Cyclization
Treatment of the epoxide-containing intermediates with primary or secondary amines (e.g., ammonia, benzylamine) in methanol triggers nucleophilic ring-opening at the less sterically hindered oxirane carbon. The resultant amine undergoes intramolecular cyclization with the ester carbonyl group, forming the tetrahydro-4H-pyrazolo[1,5-a]diazepine core. Deprotonation and elimination of the alkoxy group finalize the structure, yielding 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carbonitrile derivatives.
Table 1: Yields for Selected Amine Substrates
| Amine | Yield (%) |
|---|---|
| Ammonia | 85–98 |
| Benzylamine | 63–89 |
| Cyclohexylamine | 72–91 |
This method achieves excellent regioselectivity and tolerates diverse amine nucleophiles, though sterically bulky amines (e.g., tert-butylamine) reduce yields to 19% due to hindered cyclization.
Hydrazine Condensation with α,β-Unsaturated Esters
Formation of Pyrazole-3,5-dicarboxylates
A rapid one-pot condensation of hydrazines with dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate in aqueous HCl generates N-substituted pyrazole-3,5-dicarboxylates. The reaction proceeds via hydrazine attack at the α,β-unsaturated ester’s β-carbon, followed by cyclodehydration to form the pyrazole ring.
Bicyclization to Pyrazolo-Diazepines
Pyrazole-3,5-dicarboxylates undergo bicyclization with diamine reagents (e.g., ethylenediamine) under thermal conditions (80–100°C). The ester carbonyl groups react with amine nucleophiles, forming the seven-membered diazepine ring. Acidic workup removes protecting groups, yielding the target compound. While specific yields are unreported, this method is noted for its scalability and compatibility with automated synthesis platforms.
Multi-Step Condensation and Cyclization
Base-Catalyzed Condensation of Pyranone Intermediates
A 2020 study detailed the condensation of 4-ethyl-1H-benzo[b]diazepin-2(3H)-one with methyl 2-cyano-3,3-dimethylthioacrylate in dimethyl sulfoxide (DMSO) containing NaOH. The reaction forms a pyranodiazepine intermediate, which undergoes subsequent cyclization with hydrazine hydrate to introduce the pyrazole ring.
Functionalization with Heteroatom Nucleophiles
The intermediate’s methylthio group is displaced by nucleophiles (e.g., hydroxylamine, thiosemicarbazide), enabling diversification of the diazepine scaffold. For example, treatment with hydroxylamine in ethanol under reflux yields 3-amino-12-methyl-1H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e]diazepin-4(6H)-one, a close analogue of the target compound.
Table 2: Reaction Conditions and Yields for Nucleophilic Displacement
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80 | 65 |
| Hydroxylamine | Methanol | 60 | 70 |
| Thiosemicarbazide | DMF | 100 | 58 |
Solid-Phase Synthesis for High-Throughput Production
Immobilization on Wang Resin
A resin-bound approach utilizes Wang resin-functionalized pyrazole carboxylates. The immobilized intermediate undergoes on-resin epoxide ring-opening with gaseous ammonia, followed by microwave-assisted cyclization (100°C, 20 min). Cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product with >90% purity.
Advantages Over Solution-Phase Methods
This method reduces purification steps and enhances yields (78–92%) by minimizing side reactions. It is particularly advantageous for parallel synthesis of derivative libraries.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Epoxide Ring-Opening
In amine-mediated reactions, competing attack at the more substituted oxirane carbon can generate regioisomeric byproducts. Employing excess amine (2–3 equiv.) and polar aprotic solvents (e.g., DMF) favors nucleophilic attack at the less hindered position, suppressing byproduct formation.
Thermal Degradation of Nitrile Functionality
Prolonged heating above 120°C risks nitrile group degradation to primary amides. Kinetic studies recommend maintaining reaction temperatures below 100°C and using inert atmospheres (N₂ or Ar) to preserve the carbonitrile moiety.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as the selective reduction of lactams using borane, are common.
Substitution: The compound can undergo substitution reactions, particularly arylation reactions using Buchwald and Chan conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane is frequently used for selective reduction of lactams.
Substitution: Buchwald and Chan arylation reactions typically involve palladium catalysts and aryl halides
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Applications
The biological activities of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile and its derivatives are diverse:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Its derivatives have been assessed for their efficacy against various cancer cell lines. For instance, compounds derived from this scaffold have been shown to inhibit key signaling pathways involved in tumor growth and metastasis. Notably, some derivatives act as dual inhibitors targeting both EGFR and BRAF V600E mutations .
Neurological Disorders
Research has indicated that pyrazolo-diazepine derivatives can modulate glutamate receptors, particularly acting as positive allosteric modulators for mGluR5 receptors. This modulation has implications in treating conditions such as schizophrenia and other neuropsychiatric disorders .
Antimicrobial Properties
Some studies suggest that compounds within this class exhibit antimicrobial activities against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Activity
A study demonstrated that specific derivatives of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine showed potent activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines. The derivatives were synthesized through a straightforward two-step reaction involving cyclization followed by functional group modification. The results indicated IC50 values in the low micromolar range .
Case Study 2: Neurological Modulation
In preclinical models assessing schizophrenia treatment options, pyrazolo-diazepine derivatives were evaluated for their effects on mGluR5 receptors. The findings revealed that these compounds significantly enhanced receptor activity without the typical side effects associated with traditional antipsychotics. This suggests a promising avenue for developing safer therapeutic agents for managing schizophrenia .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in the treatment of diseases where kinase activity is dysregulated .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Pyrazolo-Diazepine Derivatives
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
- Structure : Replaces the nitrile group with a carboxamide (-CONH₂).
- Activity : Acts as an RSV polymerase inhibitor, similar to the carbonitrile derivative, but with altered binding affinity due to the polar carboxamide group .
- Synthesis : Derived from the same pyrazolo-diazepine core via amidation .
Methyl 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-8-carboxylate
- Structure : Features a benzyl substituent at the 5-position and a methyl ester at the 8-position.
- Activity : Primarily a synthetic intermediate; used to explore regioselective functionalization of the diazepine ring .
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride Structure: Contains a methyl group at the 2-position instead of nitrile, with dihydrochloride salt formation. Activity: Not explicitly reported but structurally similar to kinase inhibitors targeting ROS1 .
Fused Heterocyclic Carbonitriles
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Structure: Combines thiazolo-pyrimidine and carbonitrile groups. Activity: Synthetic intermediate with unconfirmed biological activity . Key Difference: Lacks the diazepine ring, reducing conformational flexibility compared to the target compound.
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Structure: Quinazoline-carbonitrile fused with pyrimidine. Activity: Potential applications in anticancer or antiviral research due to the quinazoline moiety .
Critical Analysis of Functional Group Impact
- Nitrile Group (-CN) : Enhances binding to viral polymerases via dipole interactions and hydrogen bonding, critical for RSV inhibition .
- Carboxamide (-CONH₂) : Increases solubility but may reduce blood-brain barrier penetration compared to nitrile .
- Benzyl/Ester Groups : Improve lipophilicity and pharmacokinetic properties, as seen in methyl ester derivatives .
Biological Activity
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile is a compound of emerging interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a][1,4]diazepines, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 188.23 g/mol. Its structure allows for various substitutions which can enhance its pharmacological properties.
Synthesis Methods
Recent studies have reported efficient synthetic routes for producing 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives. For instance, one method involves the alkylation of methyl pyrazole with bromoalkanes followed by cyclization to form the diazepine core. This approach allows for the introduction of various functional groups that can modulate biological activity .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,4]diazepine derivatives. For example:
- Cell Cycle Arrest and Apoptosis : Research has shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and H322 (non-small cell lung cancer). Mechanistically, these compounds appear to interfere with key regulatory proteins involved in cell proliferation .
- Inhibition of Oncogenic Pathways : Some derivatives have been identified as inhibitors of specific oncogenic pathways. For instance, compounds targeting the Mcl-1 protein have been noted for their ability to suppress tumor growth through apoptosis induction .
Anti-inflammatory Effects
The anti-inflammatory properties of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives have also been documented. In vitro studies demonstrated that these compounds can inhibit nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. This suggests potential applications in treating neuroinflammatory conditions .
Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[1,5-a][1,4]diazepine derivatives revealed that compound X exhibited an IC50 value of 0.37 μM against the SPPL2a protease involved in cancer progression. This study emphasizes the importance of structural modifications in enhancing biological efficacy .
Study 2: Anti-inflammatory Mechanism
In another investigation focused on neuroinflammation, a derivative was shown to significantly reduce NO levels in BV2 cells compared to control groups. The results indicated a promising therapeutic avenue for managing neurodegenerative diseases .
Data Summary Table
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.37 μM | Inhibition of SPPL2a |
| Apoptosis Induction | H322 (Lung Cancer) | N/A | Cell cycle arrest |
| Anti-inflammatory | BV2 Microglia | N/A | Inhibition of NO production |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a][1,4]diazepine carbonitriles, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves refluxing precursor compounds (e.g., thiouracil derivatives or pyrazole amines) with catalysts like sodium acetate in acetic anhydride/acetic acid mixtures . For example, compound 11a (68% yield) was synthesized via condensation of aldehyde derivatives under reflux for 2 hours. Optimization includes adjusting solvent ratios (e.g., 10/20 mL acetic anhydride/acetic acid), reaction time, and catalyst loading (e.g., 0.5 g sodium acetate). Crystallization from solvents like DMF/water improves purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of pyrazolo-diazepine derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2,220 cm⁻¹) and NH groups (3,400–3,100 cm⁻¹) .
- NMR : NMR resolves proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.2–2.4 ppm), while NMR assigns carbons (e.g., nitrile carbons at ~117 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for 11a ) and fragmentation patterns .
Q. How can researchers address low yields during crystallization of pyrazolo-diazepine derivatives?
- Methodological Answer : Solvent selection is critical. For instance, compound 12 (57% yield) was crystallized from DMF/water, leveraging polarity differences. Slow cooling and seeding techniques enhance crystal formation. Contaminants (e.g., unreacted starting materials) can be removed via pre-crystallization washes with non-polar solvents .
Advanced Research Questions
Q. How can computational methods improve the design of pyrazolo-diazepine synthesis pathways?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction mechanisms and transition states, predicting optimal conditions (temperature, solvent). AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., catalyst efficiency) and reduce trial-and-error experimentation . For example, ICReDD’s reaction path search methods integrate computational and experimental data to accelerate discovery .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals or unexpected IR absorptions)?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine - HSQC/HMBC NMR to assign ambiguous peaks .
- Isotopic Labeling : Track proton exchange in NH groups (e.g., D₂O exchange in compound 12 ) .
- High-Resolution MS (HRMS) : Resolve molecular formula discrepancies (e.g., HRMS confirmed C13H11N5O with 0.0003 mass error) .
Q. How can researchers mitigate side reactions during catalytic hydrogenation of pyrazolo-diazepine intermediates?
- Methodological Answer : Use controlled H₂ atmospheres and catalysts like Pt/C (5 wt.%) at 50°C, as in the reduction of 28 to 29 . Monitor reaction progress via TLC or in-situ FTIR to halt at the desired stage. Solvent choice (e.g., MeOH) minimizes byproduct formation .
Q. What advanced NMR techniques are recommended for analyzing tautomerism in pyrazolo-diazepine systems?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures detects tautomeric equilibria. -NMR and NOESY experiments map nitrogen environments and spatial proton relationships, respectively .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yield data in similar pyrazolo-diazepine syntheses?
- Methodological Answer : Compare reaction parameters (e.g., compound 11a and 11b both yield 68% despite different aldehydes). Variables like electron-withdrawing substituents (e.g., 4-cyano vs. 2,4,6-trimethyl benzaldehyde) may stabilize intermediates, offsetting steric effects . Statistical tools (e.g., Design of Experiments) can isolate critical factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
